1-phenyl-1H-indole-2-carboxamide
Overview
Description
1-Phenyl-1H-indole-2-carboxamide is a compound that has been the focus of many researchers in the study of pharmaceutical compounds . It is part of the indole derivatives which have been found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
The synthesis of this compound involves a variety of methods. For instance, in the presence of catalytic amounts of sulfamic acid, 2-phenyl indole and β-nitrostyrene were reacted in refluxing methanol to produce a related compound . Another method involves a Buchwald–Hartwig type coupling and a base-promoted intramolecular nucleophilic reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by a formula of C14H11N and a molecular weight of 193.2438 .Chemical Reactions Analysis
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In addition, phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt were used as carboxylic acid activators .Scientific Research Applications
Polymerization Catalyst
1-phenyl-1H-indole-2-carboxamide derivatives have been explored as efficient hydrogen-bonding organocatalysts for ring-opening polymerization, particularly of L-lactide. A study by Koeller et al. (2009) demonstrated how N-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole-2-carboxamide can control the dispersity and molecular weight of poly(L-lactides), highlighting its potential in polymer science (Koeller et al., 2009).
Allosteric Modulation of CB1 Receptor
Indole-2-carboxamides, including this compound derivatives, have shown significance as allosteric modulators of the cannabinoid CB₁ receptor. Research by Piscitelli et al. (2012) synthesized new N-phenylethyl-1H-indole-2-carboxamides, finding that the carboxamide functionality is crucial for a stimulatory effect on CB₁ (Piscitelli et al., 2012).
Khurana et al. (2014) further optimized the chemical functionalities of indole-2-carboxamides to improve their allosteric parameters for the CB1 receptor. They identified key structural requirements for allosteric modulation, demonstrating the potential for therapeutic applications (Khurana et al., 2014).
HIV-1 Reverse Transcriptase Inhibition
In the field of antiviral research, this compound derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase. Alexandre et al. (2011) developed a series of 3-aryl-phospho-indole carboxamides, discovering compounds with potent activity against HIV-1 strains, showcasing the molecule's potential in antiviral therapies (Alexandre et al., 2011).
Anti-inflammatory Applications
The anti-inflammatory potential of indole-2-carboxamide derivatives, including this compound, has been explored through molecular docking studies. Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative and confirmed its anti-inflammatory activity through in silico modeling, targeting the cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).
Anticancer Research
This compound derivatives have been synthesized and evaluated for their anticancer properties. For instance, Abdelrahman et al. (2017) developed novel 3-alkoxymethyl/3-phenyl indole-2-carboxamide derivatives, displaying significant anticancer activity against various cell lines, indicating their potential as chemotherapeutic agents (Abdelrahman et al., 2017).
Antituberculosis Agents
Kondreddi et al. (2013) identified indole-2-carboxamides as a promising class of antituberculosis agents. They conducted structure-activity relationship studies, leading to compounds that displayed improved in vitro activity compared to standard TB drugs, offering a new direction in antituberculosis treatment research (Kondreddi et al., 2013).
Mechanism of Action
The compound 1-phenyl-1H-indole-2-carboxamide has been found to have protective and potential therapeutic effects on cerebral ischemia-reperfusion injury . It is involved in the regulation of glucose metabolism, can control cell apoptosis, and has protective effects . It could also reduce the level of ATP in brain cells after ischemia, improve cellular energy metabolism, downregulate the degree of extracellular acidification, and improve metabolic acidosis .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The compound 1-phenyl-1H-indole-2-carboxamide, in particular, provides a new reference and possibility for the development of novel drugs for the treatment of ischemic brain injury .
Properties
IUPAC Name |
1-phenylindole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-15(18)14-10-11-6-4-5-9-13(11)17(14)12-7-2-1-3-8-12/h1-10H,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVVLJKMYJRHOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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